molecular formula C9H14N4O2 B10909122 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B10909122
M. Wt: 210.23 g/mol
InChI Key: UMPWYOXQDMPRPK-UHFFFAOYSA-N
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Description

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a morpholine-4-carbonyl group and a methyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the morpholine-4-carbonyl group: This step involves the acylation of the pyrazole ring with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step is the methylation of the pyrazole ring, which can be carried out using methyl iodide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine-4-carbonyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(piperidine-4-carbonyl)-1H-pyrazol-5-amine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-4-amine: The position of the amine group is different, which can affect the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H14N4O2/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3

InChI Key

UMPWYOXQDMPRPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)N

Origin of Product

United States

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